![molecular formula C10H11BrO B2367149 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene CAS No. 192870-97-6](/img/structure/B2367149.png)
1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom and an allyloxy group
Aplicaciones Científicas De Investigación
1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Direcciones Futuras
Polyborylated organic compounds, like the ones produced from the cobalt-catalyzed deoxygenative 1,1,3-triborylation reaction of allylic ethers, have been emerging as versatile building blocks in chemical synthesis . This suggests potential future directions in the study and application of similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-methyl-allyloxy)-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Nucleophilic Substitution: Formation of 3-(2-methyl-allyloxy)-phenol or 3-(2-methyl-allyloxy)-aniline.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of 3-(2-methyl-allyloxy)-benzaldehyde or 3-(2-methyl-allyloxy)-benzoic acid.
Reduction: Formation of 3-(2-methyl-allyloxy)-benzyl alcohol.
Mecanismo De Acción
The mechanism of action of 1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The bromine atom is displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Substitution:
Oxidation and Reduction: The allyloxy group undergoes redox reactions, altering the oxidation state of the compound and forming new products.
Comparación Con Compuestos Similares
1-bromo-3-[(2-methylprop-2-en-1-yl)oxy]benzene can be compared with similar compounds such as:
1-Bromo-3-methyl-2-butene: Similar in structure but lacks the aromatic benzene ring.
3-Bromo-2-methylpropene: Another allylic bromide with different substitution patterns.
3,3-Dimethylallyl bromide: Contains a similar allylic bromide group but with different alkyl substitutions.
Propiedades
IUPAC Name |
1-bromo-3-(2-methylprop-2-enoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAQVYQEROXRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
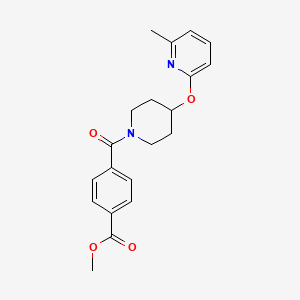
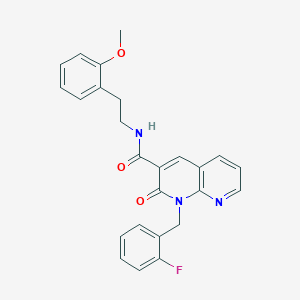
![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)
![1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367074.png)
![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![3-cyano-6,7-dihydro-4-trifluoromethyl-1,5h-cyclopenta-[b]-pyrid-2-one](/img/structure/B2367079.png)
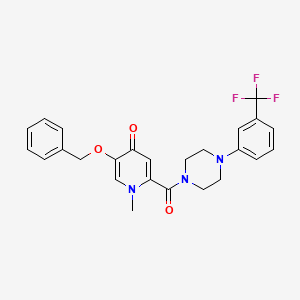
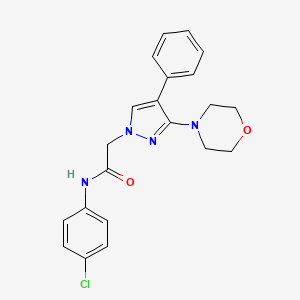

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)
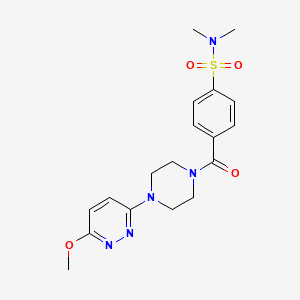
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)
